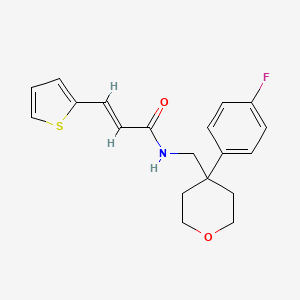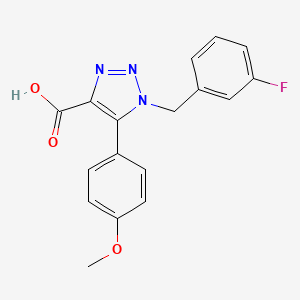
5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide, also known as CMSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to inhibit the activity of enzymes such as topoisomerase II and HDAC6, which are involved in cancer cell proliferation and survival (Li et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has also been shown to reduce inflammation and oxidative stress, as well as improve cardiac function in animal models of ischemia-reperfusion injury (Wang et al., 2020).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide in lab experiments include its high purity, low toxicity, and potential therapeutic applications in various diseases. However, the limitations of using this compound include its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide, including further studies on its mechanism of action, potential side effects, and optimization of its therapeutic effects. Additionally, this compound could be studied in combination with other drugs or therapies to enhance its therapeutic effects and reduce potential side effects. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its applications and limitations.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its potential effects in cancer, inflammation, and cardiovascular diseases, and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-aminopyrimidine with 2-pyridinecarboxylic acid, followed by the addition of methylthiol and acetic anhydride. The resulting compound is then purified through recrystallization to obtain this compound with a purity of over 99% (Li et al., 2018).
Applications De Recherche Scientifique
5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest (Li et al., 2018). Inflammation research has demonstrated that this compound can suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models (Zhang et al., 2019). Additionally, this compound has been shown to have cardioprotective effects, reducing myocardial injury and improving cardiac function in animal models of ischemia-reperfusion injury (Wang et al., 2020).
Propriétés
IUPAC Name |
5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4OS/c1-18-11-14-6-7(12)9(16-11)10(17)15-8-4-2-3-5-13-8/h2-6H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKXFFWFMJWDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

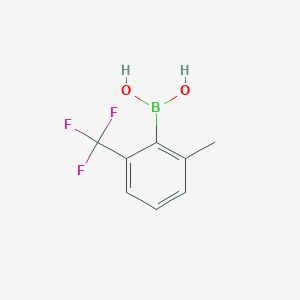
![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)


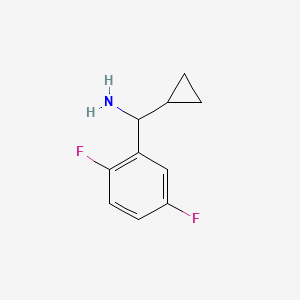
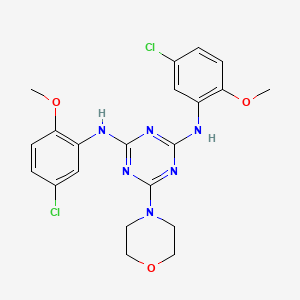
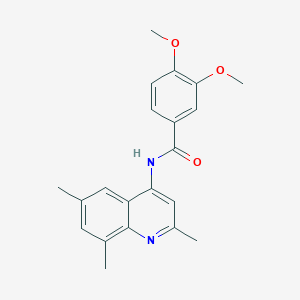

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)
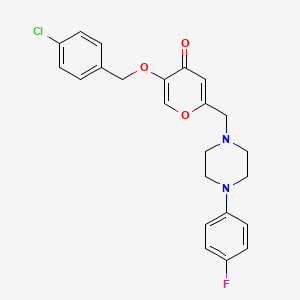
![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)
